Ethyl 6-chloropicolinate
Overview
Description
Ethyl 6-chloropicolinate is a biochemical used for proteomics research . It has a molecular formula of C8H8ClNO2 and a molecular weight of 185.61 .
Synthesis Analysis
The synthesis of Ethyl 6-chloropicolinate involves two stages . In the first stage, 6-chloropicolinic acid is combined with ethanol and toluene in the presence of sulfuric acid and heated to reflux for three hours . The reaction mixture is then cooled to ambient temperature. In the second stage, the resulting oil is taken up in ethyl acetate, washed with 10% aqueous potassium carbonate, dried over sodium sulfate, and concentrated under reduced pressure to yield Ethyl 6-chloropicolinate .Molecular Structure Analysis
The molecular structure of Ethyl 6-chloropicolinate consists of 8 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
Ethyl 6-chloropicolinate has a molecular weight of 185.61 . It is stored in an inert atmosphere at room temperature . The boiling point is not specified in the search results .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Ethyl 6-chloropicolinate has been utilized in the synthesis of heterocyclic compounds. One notable application is its role in the synthetic approach to camptothecin, a compound with significant medicinal potential. The process involves esterification and subsequent reactions leading to various intermediate compounds, ultimately yielding a camptothecin analogue (Kametani, 1970).
Molluscicidal Properties
Research on thiazolo[5,4-d]pyrimidines, which have been shown to possess molluscicidal properties, incorporated ethyl 6-chloropicolinate in their synthesis. The compound's role in the synthesis of derivatives with potential applications in controlling snail populations relevant to schistosomiasis control is noteworthy (El-bayouki & Basyouni, 1988).
Herbicide and Plant Physiology
Ethyl 6-chloropicolinate's derivatives have been studied for their impact on plant physiology and as potential herbicides. For instance, chlorimuron-ethyl, a derivative, is a herbicide that affects soil microbial communities and plant growth. Research has explored its biodegradation and detoxification, highlighting its role in agricultural soil management (Pan et al., 2018).
Spectroscopic Studies
The compound has been subject to vibrational spectroscopic studies, such as FT-IR and FT-Raman, to understand its structural and physicochemical properties. These studies are crucial for predicting vibrational spectra and understanding the molecular structure of ethyl 6-chloropicolinate and its derivatives (Karabacak et al., 2016).
Corrosion Inhibition
Ethyl 6-chloropicolinate derivatives have also been investigated for their potential as corrosion inhibitors. Research involving ethyl (6-methyl-3-oxopyridazin-2-yl) acetate, a related compound, demonstrated its effectiveness in inhibiting corrosion in specific environments, offering insights into novel applications in material science (Ghazoui et al., 2017).
Safety And Hazards
Ethyl 6-chloropicolinate is labeled with a warning signal word . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
properties
IUPAC Name |
ethyl 6-chloropyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-2-12-8(11)6-4-3-5-7(9)10-6/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSVWYSFUABOQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90453804 | |
Record name | Ethyl 6-chloropicolinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90453804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-chloropicolinate | |
CAS RN |
21190-89-6 | |
Record name | Ethyl 6-chloropicolinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90453804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 6-chloropicolinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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